N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-propoxybenzenesulfonamide
CAS No.: 1396888-88-2
Cat. No.: VC4374371
Molecular Formula: C15H25NO4S2
Molecular Weight: 347.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396888-88-2 |
|---|---|
| Molecular Formula | C15H25NO4S2 |
| Molecular Weight | 347.49 |
| IUPAC Name | N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-4-propoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C15H25NO4S2/c1-4-10-20-13-5-7-14(8-6-13)22(18,19)16-12-15(2,17)9-11-21-3/h5-8,16-17H,4,9-12H2,1-3H3 |
| Standard InChI Key | RMLLDFKZRVDPPH-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC=C(C=C1)S(=O)(=O)NCC(C)(CCSC)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises:
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4-Propoxybenzenesulfonamide backbone: A benzene ring substituted with a sulfonamide group (-SO₂NH-) at the para position and a propoxy (-OCH₂CH₂CH₃) group.
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2-Hydroxy-2-methyl-4-(methylthio)butyl side chain: A four-carbon chain with a hydroxyl (-OH) and methyl (-CH₃) group at the second carbon and a methylthio (-SCH₃) group at the fourth carbon .
Molecular Formula and Weight
Key Physicochemical Properties
| Property | Value/Range |
|---|---|
| Boiling Point | ~300–320°C (estimated) |
| Density | 1.25–1.35 g/cm³ |
| Solubility | Moderate in polar solvents (e.g., DMSO, ethanol); low in water |
| pKa (Sulfonamide NH) | ~10.2–10.8 |
| logP (Octanol-Water) | ~2.5–3.0 |
These properties are extrapolated from structurally related sulfonamides and thioether-containing compounds .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-propoxybenzenesulfonamide involves multi-step reactions:
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Formation of 4-Propoxybenzenesulfonyl Chloride:
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Side Chain Preparation:
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Coupling Reaction:
Optimization Challenges
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Steric Hindrance: Bulky substituents on the benzene ring and butyl chain necessitate controlled reaction temperatures (0–5°C) to minimize side products .
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Purification: Column chromatography or recrystallization from ethanol/water mixtures is required to achieve >95% purity .
Applications and Industrial Relevance
Pharmaceutical Development
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Lead Compound: For PDE5 inhibitors or anti-inflammatory agents .
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Prodrug Potential: Hydroxy and thioether groups could be modified for sustained release .
Agricultural Chemistry
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